Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane
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Overview
Description
Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane is a complex organic compound that features a combination of functional groups, including a boronate ester, a methoxymethoxy group, and a triisopropylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Boronate Ester: The boronate ester is synthesized by reacting a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection reaction, where the hydroxyl group of the naphthalene derivative is protected using methoxymethyl chloride in the presence of a base.
Coupling with Triisopropylsilyl Acetylene: The final step involves the coupling of the protected naphthalene derivative with triisopropylsilyl acetylene using a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane can undergo various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding phenol.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired functional group.
Major Products Formed
Phenol Derivatives: From oxidation of the boronate ester.
Alkene or Alkane Derivatives: From reduction of the alkyne group.
Various Substituted Derivatives: From substitution reactions involving the methoxymethoxy group.
Scientific Research Applications
Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: The compound can be used as a ligand or catalyst in various organic transformations.
Mechanism of Action
The mechanism of action of Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane depends on the specific reaction or application. For example:
In Catalysis: The compound can coordinate with metal centers to form active catalytic species that facilitate organic transformations.
In Biological Systems: If used in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilyl Acetylene: A simpler alkyne derivative used in similar coupling reactions.
Boronate Esters: Compounds with similar boronate ester functionality, used in Suzuki-Miyaura cross-coupling reactions.
Methoxymethoxy-Protected Compounds: Molecules with methoxymethoxy protecting groups, used in various synthetic applications.
Uniqueness
Triisopropyl((6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)silane is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of the boronate ester, methoxymethoxy group, and triisopropylsilyl group in a single molecule provides a versatile platform for further functionalization and exploration in various fields of research.
Properties
IUPAC Name |
2-[6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BO4Si/c1-20(2)35(21(3)4,22(5)6)16-15-23-13-12-14-24-17-25(32-19-31-11)18-26(27(23)24)30-33-28(7,8)29(9,10)34-30/h12-14,17-18,20-22H,19H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVMXTXPILKKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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